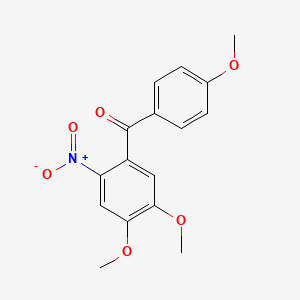
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H15NO6 It is a derivative of benzophenone, characterized by the presence of methoxy and nitro functional groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO)
Major Products
Reduction: (4,5-Dimethoxy-2-aminophenyl)(4-methoxyphenyl)methanone
Oxidation: (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)carboxylic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone has several scientific research applications:
Medicine: Explored for its potential use in drug development, particularly in the design of photoactivated therapeutic agents.
Mechanism of Action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone involves its photochemical properties. Upon exposure to UV light, the nitro group undergoes a photoreduction process, leading to the formation of a nitroso intermediate. This intermediate can further react to release the protected functional group, making it useful in photolabile protecting group strategies . The molecular targets and pathways involved in this process are primarily related to the photochemical behavior of the nitro and methoxy groups.
Comparison with Similar Compounds
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar in structure but with an ethanone group instead of a methanone group.
4,4’-Dimethoxydiphenylamine: Contains methoxy groups but lacks the nitro group, leading to different chemical properties and applications.
4,4’-Dimethoxybenzophenone: Similar benzophenone structure with methoxy groups but without the nitro group, used in different industrial applications.
Uniqueness
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone is unique due to the combination of methoxy and nitro groups on the phenyl rings, which imparts distinct photochemical properties. This makes it particularly valuable in applications requiring controlled photoreactivity, such as in the development of photoactivated compounds and materials.
Properties
Molecular Formula |
C16H15NO6 |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H15NO6/c1-21-11-6-4-10(5-7-11)16(18)12-8-14(22-2)15(23-3)9-13(12)17(19)20/h4-9H,1-3H3 |
InChI Key |
FGNNBMWPOQZIHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
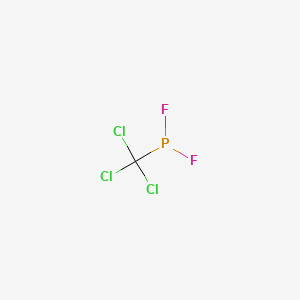
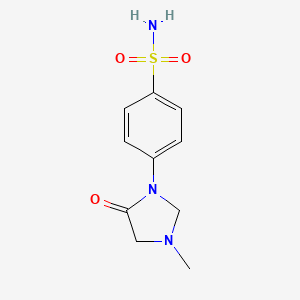
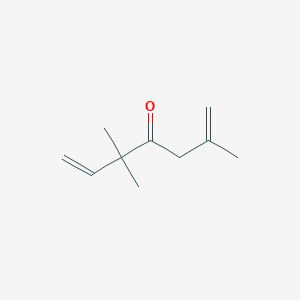
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
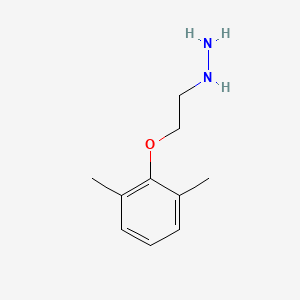
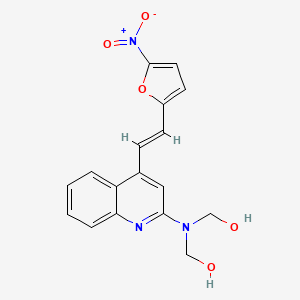

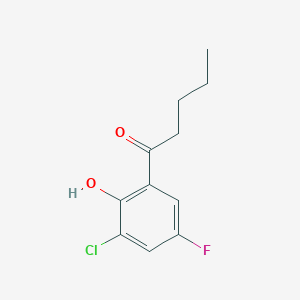
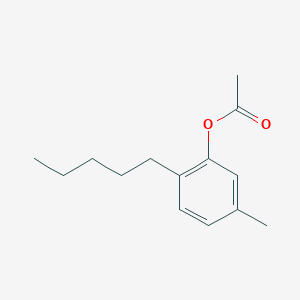
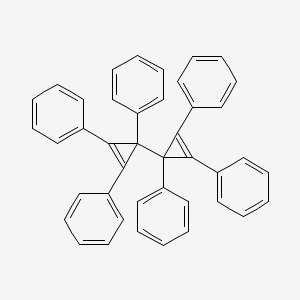
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
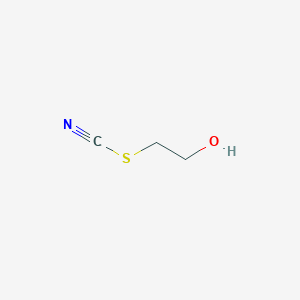
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
